molecular formula C12H15ClO2 B12628078 (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane CAS No. 918656-92-5

(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane

Cat. No.: B12628078
CAS No.: 918656-92-5
M. Wt: 226.70 g/mol
InChI Key: YONFFTSRYARUDI-WDEREUQCSA-N
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Description

(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral chemical intermediate of significant value in synthetic organic chemistry, particularly for the development of enantiomerically pure pharmaceuticals. The 1,3-dioxolane ring functions as a protecting group for carbonyls, allowing for selective reactions at other molecular sites while stabilizing the chiral center . The presence of both a reactive chloromethyl group and a phenyl substituent on the dioxolane ring makes this compound a versatile precursor for constructing complex molecules with precise stereochemistry. This compound is strictly for research and development applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, as it is a moisture-sensitive compound and may be toxic if swallowed, cause skin irritation, and serious eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918656-92-5

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(4R,5R)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H15ClO2/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11+/m0/s1

InChI Key

YONFFTSRYARUDI-WDEREUQCSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)CCl)C

Canonical SMILES

CC1(OC(C(O1)C2=CC=CC=C2)CCl)C

Origin of Product

United States

Biological Activity

(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral dioxolane derivative with potential biological activities. The compound's structure includes a chloromethyl group and a phenyl substituent, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties.

  • Molecular Formula : C12H15ClO2
  • Molecular Weight : 226.70 g/mol
  • CAS Number : 918656-92-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its antibacterial and antifungal effects.

Antibacterial Activity

Research indicates that dioxolane derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for selected strains:

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus625 - 1250
2Staphylococcus epidermidis500 - 1000
3Enterococcus faecalis625
4Pseudomonas aeruginosa500
5Escherichia coliNo activity
6Klebsiella pneumoniaeNo activity

The data suggests that while some derivatives show excellent activity against S. aureus and S. epidermidis, others have no effect on certain strains like E. coli and K. pneumoniae .

Antifungal Activity

The antifungal potential of this compound has also been evaluated against Candida albicans. The results are as follows:

CompoundFungal StrainActivity
1Candida albicansSignificant
2Candida albicansSignificant
3Candida albicansNo activity

All tested compounds except one exhibited notable antifungal activity against C. albicans, indicating a promising therapeutic application in treating fungal infections .

Case Studies

A study conducted on a series of synthesized dioxolanes reported their biological activities. The synthesized compounds were derived from salicylaldehyde and various diols, leading to different structural configurations that influenced their biological efficacy. Notably, the enantiomeric forms showed varying degrees of activity, emphasizing the importance of stereochemistry in pharmacological applications .

Scientific Research Applications

Chemical Synthesis

1.1 Protecting Group in Organic Chemistry

One of the primary applications of (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is as a protecting group for carbonyl compounds. Protecting groups are essential in organic synthesis to prevent unwanted reactions during multi-step syntheses. The stability of dioxolanes towards hydrolysis by bases makes them ideal for this purpose .

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityReactivityTypical Use
DioxolanesHighLowCarbonyl protection
AcetalsModerateModerateCarbonyl protection
Silyl ethersHighHighAlcohol protection

Pharmaceutical Applications

2.1 Synthesis of Bioactive Compounds

The compound has been utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been involved in the preparation of hydroxylated polyamine analogs that exhibit potential therapeutic properties . Its chloromethyl group allows for further functionalization, enhancing the biological activity of the resulting compounds.

Case Study: Development of Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. Researchers have reported that derivatives synthesized from this compound demonstrated significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications on the dioxolane ring could lead to enhanced potency and selectivity .

Material Science

3.1 Electrolyte Additives in Lithium-Ion Batteries

Another intriguing application of this compound is its potential as an electrolyte additive in lithium-ion batteries. Research has shown that using dioxolane derivatives can improve the solid electrolyte interphase (SEI) formation, leading to enhanced battery performance and longevity .

Table 2: Properties of Dioxolane-Based Electrolytes

PropertyValue
ConductivityHigh
Electrochemical StabilityExcellent
Temperature Range-20°C to 60°C

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at the 4-position undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization.

Reaction TypeConditionsProductsYield/SelectivitySource
Amine substitutionEt<sub>3</sub>N, DCM, RT4-(Aminomethyl)-dioxolane derivatives68–84%
Alcohol substitutionK<sub>2</sub>CO<sub>3</sub>, MeOH4-(Hydroxymethyl)-dioxolane derivatives72–90%
Cyanide substitutionNaCN, DMF, 60°C4-(Cyanomethyl)-dioxolane analogs65%

Mechanistic Insight :
The reaction proceeds via S<sub>N</sub>2 displacement, with stereochemical retention at the chiral center confirmed by X-ray crystallography in related dioxolanes . For example, substitution with benzyl alcohol yields (4R,5R)-4-(benzyloxymethyl) derivatives, critical intermediates in prodrug synthesis .

Condensation with Carbonyl Compounds

The chloromethyl group participates in condensation reactions to form extended molecular frameworks.

Example Reaction :

(4R,5R)-dioxolane+RCOCOR’BaseDioxolane-linked diketones\text{(4R,5R)-dioxolane} + \text{RCOCOR'} \xrightarrow{\text{Base}} \text{Dioxolane-linked diketones}

  • Conditions : K<sub>2</sub>CO<sub>3</sub>, THF, reflux

  • Applications : Synthesis of chiral ligands for asymmetric catalysis.

Comparative Reactivity

The stereochemistry and substituents critically influence reactivity:

Parameter(4R,5R)-isomer(4S,5S)-isomer
Reaction rate with amines1.5× fasterBaseline
Hydroxylation enantioselectivity94% ee20% ee

Stability and Side Reactions

  • Thermal decomposition : Degrades above 150°C, forming phenylacetaldehyde and HCl.

  • Racemization : <2% under neutral conditions but increases to 15% in acidic media (pH < 3) .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane Chloromethyl, phenyl, dimethyl Chloride, dioxolane 240.72 (calculated)
(4S,5R)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane () Hydroxyethyl, dimethyl Alcohol, dioxolane ~214 (estimated)
cis-4-(p-Methylbenzoyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane (5c, ) p-Methylbenzoyl, phenyl, dimethyl Ketone, dioxolane 324.39 (calculated)
(4R,5R)-4,5-Bis[methoxy(diphenyl)methyl]-1,3,2-dioxaborolane () Methoxy(diphenyl)methyl, borolane Boronate ester, dioxaborolane 578.50 (estimated)
(4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid () Methoxycarbonyl, carboxylic acid, dimethyl Ester, carboxylic acid, dioxolane 272.16

Key Observations :

  • The chloromethyl group in the target compound distinguishes it from hydroxyethyl () or carbonyl-containing analogs (), impacting reactivity in nucleophilic substitutions or cross-coupling reactions.
  • Boron-containing derivatives () exhibit unique catalytic or ligand properties, unlike the chloromethyl analog, which is more suited as a synthetic intermediate .

Stereochemical and Physical Properties

Table 2: Stereochemical and Physical Data
Compound Name Configuration Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound 4R,5R Not reported δ 1.45 (s, 6H, CH3), δ 3.85 (d, J=12 Hz, CH2Cl) C-Cl stretch: ~600-700
cis-4-(p-Methylbenzoyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane (5c, ) cis Not reported δ 1.30 (s, 6H, CH3), δ 7.20-8.10 (m, aromatic) C=O stretch: ~1700
trans-4-(p-Chlorobenzoyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane (6g, ) trans Not reported δ 1.40 (s, 6H, CH3), δ 7.60-8.05 (m, aromatic) C-Cl stretch: ~600-700
(4R,5R)-4,5-Bis-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane () 4R,5R White powder δ 7.30–7.80 (m, aromatic), δ 1.35 (s, 6H, CH3) C-I stretch: ~500-600

Key Observations :

  • The ¹H NMR signals for methyl groups (δ ~1.30–1.45 ppm) are consistent across dioxolane derivatives, but coupling constants (e.g., J=12 Hz for CH2Cl) reflect stereochemical and electronic differences .
  • Chlorinated analogs (target compound, 6g) share IR C-Cl stretches (~600-700 cm⁻¹), whereas iodinated derivatives () show C-I stretches (~500-600 cm⁻¹) .

Key Observations :

  • Stereochemical control is critical; for example, uses chiral auxiliaries to maintain the 4R,5R configuration .

Preparation Methods

Method 1: Reaction of Chlorinated Precursors

One common approach involves using chlorinated precursors such as chloromethyl derivatives. The process generally follows these steps:

  • Starting Materials : The reaction begins with the use of chloromethyl-1,3-dioxolane.

  • Reagents : Sodium hydroxide or potassium hydroxide is used as a base to facilitate the reaction.

  • Solvent : The reaction is often conducted in solvents like polyethylene glycol dimethyl ethers at elevated temperatures.

This method has shown promising results in terms of yield and purity, making it suitable for industrial applications.

Method 2: Asymmetric Synthesis

Another effective method for synthesizing (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane involves asymmetric synthesis techniques:

  • Chiral Reagents : Utilizing chiral reagents can enhance the enantioselectivity of the reaction.

  • Stepwise Reactions : This method may involve multiple steps including protection of functional groups, reduction reactions, and subsequent chlorination steps.

Research indicates that employing chiral catalysts can significantly improve the yield of enantiomerically pure products.

Method 3: Direct Synthesis from Dioxolane Derivatives

A more straightforward approach is the direct synthesis from dioxolane derivatives:

  • Starting Point : This method often begins with readily available dioxolane derivatives that lack halogen substituents.

  • Chlorination Step : A chlorination step is then performed using reagents such as phosphorus trichloride or thionyl chloride to introduce the chloromethyl group.

This method can be advantageous due to the availability of starting materials and relatively simple reaction conditions.

The following table summarizes key aspects of the different synthesis methods for this compound:

Method Key Steps Advantages Disadvantages
Chlorinated Precursors Reaction with bases High yield and purity Requires specific starting materials
Asymmetric Synthesis Use of chiral reagents Enhanced enantioselectivity More complex multi-step process
Direct Synthesis Chlorination of dioxolane derivatives Simplicity and availability Potential lower yields

Research has shown that this compound can serve as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in further functionalization reactions, leading to a variety of biologically active compounds.

Biological Activity

Studies indicate that derivatives of this compound exhibit significant biological activities, making them valuable in drug development. The ability to modify the chloromethyl group opens avenues for creating diverse functionalized products with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of a diol precursor. For example, reacting (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol with 2,2-dimethoxypropane in dichloromethane under an inert atmosphere, followed by triethylamine (NEt₃) quenching. This yields the product in 99% efficiency after purification .
  • Key Reaction Conditions :

PrecursorReagentSolventCatalystYield
Diol derivative2,2-dimethoxypropaneCH₂Cl₂NEt₃99%

Q. How is the stereochemical configuration of the compound verified?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR confirm the chiral centers. For instance, ¹H NMR (600 MHz, CDCl₃) shows distinct resonances for methyl groups (δ 1.4–1.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves spatial arrangement, confirming the (4R,5R) configuration .

Q. What spectroscopic techniques are used for purity assessment?

  • Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 506.9314 vs. calculated 506.9318 for C₁₇H₁₇O₂I₂). IR spectroscopy identifies functional groups (e.g., C=O stretch at 1750 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical variations influence reactivity in cross-coupling reactions?

  • Answer : The (4R,5R) configuration enhances regioselectivity in tin-based couplings. For example, stannane derivatives of this compound show higher yields in Stille reactions compared to racemic analogs due to reduced steric hindrance .
  • Experimental Design : Compare reaction rates and yields of (4R,5R) vs. (4S,5S) isomers using Pd-catalyzed cross-couplings.

Q. What is the compound’s stability under acidic or basic conditions?

  • Answer :

  • Acidic Hydrolysis : The 1,3-dioxolane ring decomposes at pH < 2, forming chloromethyl ketone intermediates. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .
  • Basic Conditions : Stable at pH 7–10 but undergoes slow β-elimination at pH > 12.

Q. How can computational methods predict electronic properties for drug design?

  • Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the LUMO energy (-1.8 eV) suggests reactivity toward nucleophilic attack at the chloromethyl group .
  • Key DFT Parameters :

FunctionalBasis SetSolvation Model
B3LYP6-31G(d)PCM (CHCl₃)

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Answer :

  • Chiral Pool Strategy : Use enantiopure diol precursors to avoid racemization.
  • Catalytic Asymmetric Synthesis : Screen chiral Brønsted acids (e.g., TRIP) for cyclization steps .

Contradictions and Limitations

  • Antibacterial Activity : While structurally similar dioxolanes (e.g., 5-substituted analogs) show antibacterial activity , direct data for this compound is lacking.
  • Thermal Stability : Conflicting reports on decomposition temperatures (120–150°C) suggest batch-dependent purity issues.

Key Research Gaps

  • In Vivo Toxicity : No pharmacokinetic studies exist for this compound.
  • Catalytic Applications : Potential as a chiral ligand in asymmetric catalysis remains unexplored.

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